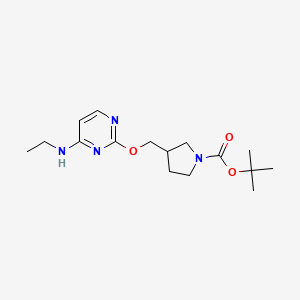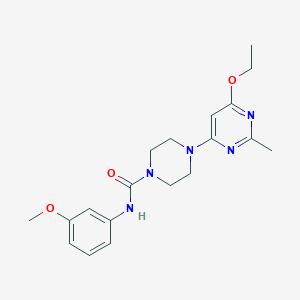
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrimidine moiety, and specific functional groups that contribute to its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions involving ethoxy and methyl substituents.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Coupling Reaction: The pyrimidine and piperazine intermediates are coupled using reagents such as carbodiimides to form the final carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
Pathways: Interference with metabolic or signaling pathways, leading to biological effects.
相似化合物的比较
Similar Compounds
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide: shares structural similarities with other piperazine and pyrimidine derivatives.
N-(3-methoxyphenyl)piperazine derivatives: These compounds also feature the piperazine ring and methoxyphenyl group, but differ in their additional substituents.
Uniqueness
Functional Groups: The specific combination of ethoxy, methyl, and methoxy groups in this compound imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity profile distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-8-10-24(11-9-23)19(25)22-15-6-5-7-16(12-15)26-3/h5-7,12-13H,4,8-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDWHMVYSRMLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2621176.png)
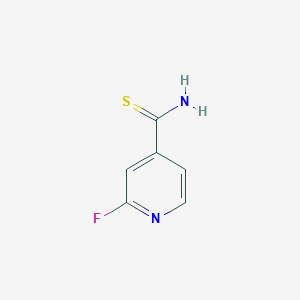
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2621179.png)
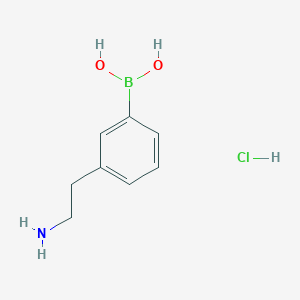
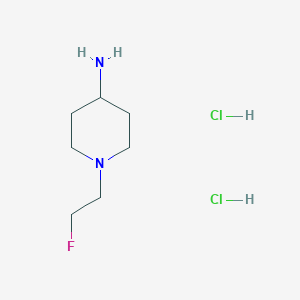
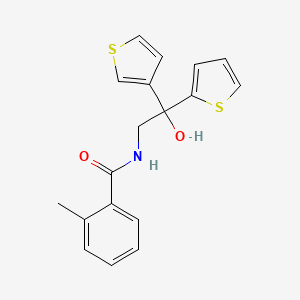
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)
![N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline](/img/structure/B2621187.png)
![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)
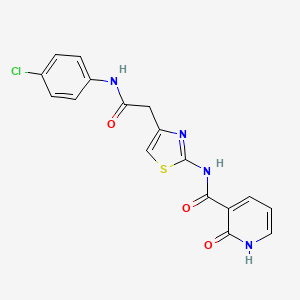
![1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2621191.png)
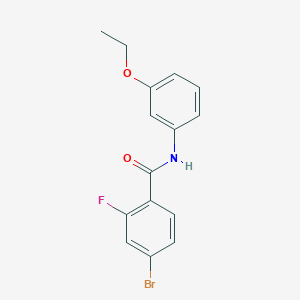
![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)
